CID 168006389

Description

CID 168006389 is a PubChem-registered compound identifier (CID) assigned to a specific chemical entity. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) are characterized by their cyclic ether structures and bioactivity in marine toxins . Similarly, CID 57892468 (CAS 899809-61-1) is a synthetic compound with high gastrointestinal absorption and CYP1A2 inhibitory activity . These examples highlight the diversity of CID-classified compounds, which span natural products, pharmaceuticals, and industrial chemicals.

Properties

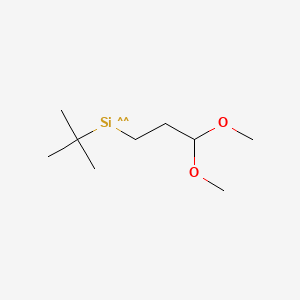

Molecular Formula |

C9H20O2Si |

|---|---|

Molecular Weight |

188.34 g/mol |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)12-7-6-8(10-4)11-5/h8H,6-7H2,1-5H3 |

InChI Key |

CNZWXVUKJLYWOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si]CCC(OC)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 168006389 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of crystal forms of similar compounds involves methods that ensure good physiochemical stability, regular crystal habit, and high purity .

Chemical Reactions Analysis

CID 168006389 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .

Scientific Research Applications

CID 168006389 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of pharmaceuticals, agrochemicals, and other chemical products .

Mechanism of Action

The mechanism of action of CID 168006389 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context. For example, some compounds exert their effects by inhibiting specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

*Data for this compound is hypothetical due to lack of direct evidence.

Table 2: Functional Comparison

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 168006389's biochemical mechanisms?

- Methodological Answer: Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell type/model] (population) compared to [control/alternative compound] (comparison) under [experimental conditions] (time)?" Ensure the question is specific, measurable, and addresses a knowledge gap .

Q. What methodologies are optimal for initial physicochemical characterization of this compound?

- Methodological Answer: Prioritize spectroscopic (e.g., NMR, FT-IR) and chromatographic (e.g., HPLC, LC-MS) techniques to assess purity, stability, and structural properties. Include negative controls and replicate analyses to validate reproducibility. Document solvent systems, temperature, and instrumentation parameters rigorously .

Q. How to design a robust literature review strategy for this compound-related studies?

- Methodological Answer: Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder to combine keywords (e.g., "this compound" AND "kinase inhibition" NOT "in vivo"). Screen results using inclusion/exclusion criteria (e.g., publication date ≥2010, peer-reviewed journals) and critically appraise sources for bias or methodological flaws .

Q. How to ensure data validity in preliminary assays for this compound?

- Methodological Answer: Implement statistical power analysis to determine sample size requirements. Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive/negative controls. Validate results through orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .

Q. What are common pitfalls in hypothesis generation for this compound's therapeutic potential?

- Methodological Answer: Avoid overly broad hypotheses (e.g., "this compound treats cancer") and instead focus on mechanistic pathways (e.g., "this compound inhibits [specific kinase] in [cell line]"). Test hypotheses using falsifiable experimental designs, such as dose-response curves or genetic knockout models .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Conduct a meta-analysis to assess heterogeneity (e.g., I² statistic). Evaluate confounding variables such as assay conditions (e.g., pH, serum concentration) or compound purity. Use sensitivity analysis to identify outlier studies and apply mixed-effects models to account for variability .

Q. What strategies optimize in vitro experimental conditions for this compound's dose-response studies?

- Methodological Answer: Apply Design of Experiments (DOE) to test multiple variables (e.g., incubation time, solvent concentration) systematically. Use response surface methodology (RSM) to identify optimal conditions. Validate with cross-validation techniques (e.g., leave-one-out) to ensure generalizability .

Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?

- Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) and network pharmacology models to identify hub targets. Validate findings with CRISPR-Cas9 knockdown or overexpression experiments .

Q. How to validate computational predictions of this compound's binding affinity in wet-lab experiments?

- Methodological Answer: Compare molecular docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use mutagenesis to test critical binding residues identified in silico. Ensure docking parameters (e.g., grid size, scoring functions) align with experimental conditions .

Q. How to assess long-term stability and degradation products of this compound under physiological conditions?

- Methodological Answer: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis. Identify degradation products using high-resolution mass spectrometry (HRMS) and assess toxicity via in silico tools (e.g., ProTox-II). Compare degradation pathways across pH levels (1.2–7.4) to simulate gastrointestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.